molecular formula C13H12BrNO2S B1428419 Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate CAS No. 1351479-04-3

Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate

Cat. No.: B1428419
CAS No.: 1351479-04-3
M. Wt: 326.21 g/mol
InChI Key: AVNINJXMPZETJD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate is a chemical compound with the molecular formula C13H12BrNO2S . It has a molecular weight of 326.21 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12BrNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3 .

It should be stored at room temperature .

Scientific Research Applications

Spectroscopic Characterization and Theoretical Studies

Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate derivatives have been a subject of interest for their spectroscopic and crystallographic characterization. Studies involving Density Functional Theory (DFT) have been used to understand their molecular structure, nonlinear optical properties, and frontier molecular orbitals. These compounds show significant promise in technological applications due to their sizable nonlinear optical character, making them valuable in fields such as optoelectronics and photonics (Haroon et al., 2019).

Antioxidant and Antimicrobial Properties

Another important application of these derivatives lies in their bioactive properties. Compounds synthesized from this compound have demonstrated promising antioxidant and antimicrobial effects. The antioxidant studies have identified specific compounds as potent agents, indicating their potential use in medical and pharmaceutical applications. Furthermore, these compounds' electronic structures and properties have been thoroughly studied using DFT methods, enhancing our understanding of their reactivity and stability (Haroon et al., 2021).

Synthesis and Characterization Techniques

The synthesis of this compound and its derivatives has been extensively studied, with various methods employed to ensure effective and efficient synthesis. Techniques such as solvent-free synthesis, diazotization, and saponification have been used to create these compounds. The characterization of these compounds includes melting point measurement, spectroscopy (IR, MS(ESI), 1H-NMR), indicating a robust methodology for synthesis and analysis (Zhou Zhuo-qiang, 2009).

Safety and Hazards

The safety information for Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate includes several hazard statements: H302, H315, H320, H335 . Precautionary statements include P261, P302+P352, P280, P305+P351+P338 .

Properties

IUPAC Name

ethyl 2-[(2-bromophenyl)methyl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNINJXMPZETJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate
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Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate
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Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate
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Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate
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Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate
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Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate

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